Superior Anti-Proliferative Activity in PTEN-Deficient PIK3CA-Mutant Models vs. Alpelisib
In a direct head-to-head comparison in PIK3CA-mutant breast cancer cell lines (EFM19 and T47D), siRNA-mediated knockdown of the tumor suppressor PTEN conferred resistance to alpelisib (BYL719) treatment. This acquired resistance was significantly less pronounced in cells treated with taselisib (GDC-0032) [1]. This suggests that taselisib retains superior anti-proliferative activity in the context of PTEN loss, a common mechanism of resistance to PI3Kα inhibitors.
| Evidence Dimension | Drug sensitivity following PTEN knockdown in PIK3CA-mutant cells |
|---|---|
| Target Compound Data | Less pronounced increase in IC50 compared to alpelisib |
| Comparator Or Baseline | Alpelisib (BYL719): conferred resistance; higher increase in IC50 |
| Quantified Difference | Not explicitly quantified; qualitative observation of 'less pronounced' resistance |
| Conditions | EFM19 and T47D PIK3CA-mutant breast cancer cell lines; siRNA knockdown of PTEN; 6-day drug treatment |
Why This Matters
For researchers studying resistance mechanisms, taselisib is the preferred tool over alpelisib in PIK3CA-mutant models where PTEN status is variable or intentionally manipulated.
- [1] Moore HM, et al. Abstract 242: Deciphering the role of PTEN as a predictive biomarker to next generation isoform-selective PI3K inhibitors in PIK3CA mutant breast cancer cells. Cancer Res. 2016;76(14_Supplement):242. View Source
